molecular formula C14H17N3O3S2 B2636898 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide CAS No. 2034341-01-8

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide

Cat. No.: B2636898
CAS No.: 2034341-01-8
M. Wt: 339.43
InChI Key: YLFYJJFQCPVLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibitors

Novel thiazolo[5,4-b]pyridine derivatives, which include structures similar to the queried compound, have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors. These compounds exhibit significant PI3K inhibitory activity, with specific derivatives showing nanomolar IC50 values. The research highlights the importance of the sulfonamide functionality and the pyridyl moiety for PI3Kα inhibitory potency. Further, enzymatic inhibition and docking analyses revealed strong binding interactions of these compounds with the kinase, suggesting their potential in targeting PI3K pathways for therapeutic applications (Xia et al., 2020).

Metabolism Studies

A study focused on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio) acetate, related to the queried compound, revealed the structure of its main metabolite using chromatography and mass spectrometry. This research provides insights into the metabolic pathways and structural transformations of such compounds, potentially guiding their development as pharmaceuticals (Varynskyi & Kaplaushenko, 2020).

Structural Analysis

The crystal and molecular structure of N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide has been determined, showing significant intramolecular π–π stacking interactions and a three-dimensional supramolecular structure. Such structural analyses are crucial for understanding the physicochemical properties and reactivity of these compounds, paving the way for their application in drug design and material science (Kant et al., 2012).

Copper(II) Complexes

Research on copper(II) complexes with new N-substituted sulfonamides, including structures related to the compound of interest, has been conducted to explore their synthesis, crystal structure, and nuclease activity. These studies contribute to our understanding of the coordination chemistry and biological activity of metal complexes involving sulfonamide ligands, highlighting their potential in medicinal chemistry and catalysis (Bodoki et al., 2020).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents, involves the precursor related to the queried compound. This research into the antibacterial activity of these novel compounds indicates potential applications in addressing antibiotic resistance and developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-22(19,17-5-7-20-8-6-17)16-11-12-3-4-15-13(10-12)14-2-1-9-21-14/h1-4,9-10,16H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFYJJFQCPVLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.